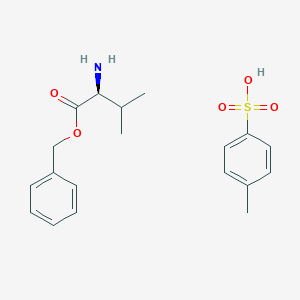

L-Valine benzyl ester p-toluenesulfonate salt

Vue d'ensemble

Description

L-Valine benzyl ester p-toluenesulfonate salt, also known as this compound, is a useful research compound. Its molecular formula is C19H25NO5S and its molecular weight is 207,27*172,20 g/mole. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

L-Valine benzyl ester p-toluenesulfonate salt is a derivative of the amino acid L-valine, modified to enhance its solubility and reactivity in biological systems. This compound has garnered attention for its potential applications in pharmaceuticals, particularly as an intermediate in the synthesis of antihypertensive agents. Understanding its biological activity involves examining its chemical properties, metabolic pathways, and therapeutic implications.

L-Valine benzyl ester p-toluenesulfonate is synthesized by reacting L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid under azeotropic dehydration conditions. The reaction typically occurs in a solvent such as toluene, which facilitates the removal of water and drives the reaction towards product formation. The resulting compound can be crystallized from the reaction mixture, yielding a stable salt form that exhibits improved solubility characteristics compared to its parent amino acid .

Synthesis Process Overview

| Step | Description |

|---|---|

| 1 | Combine L-valine, benzyl alcohol, and p-toluenesulfonic acid in toluene. |

| 2 | Heat the mixture to 100-150°C to promote azeotropic dehydration. |

| 3 | Allow the reaction to proceed until water distillation ceases. |

| 4 | Cool the reaction mixture and crystallize the product using diethyl ether. |

Metabolism and Pharmacokinetics

L-Valine is a branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and energy production. The benzyl ester modification enhances its lipophilicity, potentially altering its absorption and distribution within biological systems. Studies indicate that L-valine and its derivatives can influence metabolic pathways, particularly those related to muscle metabolism and nitrogen balance .

Key Findings:

- Tissue Distribution: Research has shown that L-valine's metabolic fate varies between its D- and L-enantiomers, with significant implications for tissue uptake and utilization .

- Enzyme Interaction: L-valine has been observed to modulate enzyme activities involved in amino acid biosynthesis, particularly in microbial systems . For instance, it can inhibit acetohydroxy acid synthetase, affecting the biosynthesis of isoleucine and valine itself.

Therapeutic Applications

The p-toluenesulfonate salt form of L-valine benzyl ester has potential applications in drug development:

- Antihypertensive Agents: Its synthesis as an intermediate for pharmaceuticals suggests utility in developing drugs aimed at managing hypertension .

- Nutritional Supplements: As a BCAA, it may also serve as a dietary supplement for athletes or individuals seeking to enhance muscle recovery post-exercise.

Case Studies

-

Case Study on Muscle Metabolism:

A study investigated the effects of L-valine supplementation on muscle recovery in athletes. Results indicated improved nitrogen balance and reduced muscle soreness post-exercise, highlighting its role in promoting muscle repair . -

Pharmacological Study:

In a pharmacokinetic study involving C-11 labeled valine derivatives, researchers tracked tissue distribution following intravenous administration. The results demonstrated differential uptake rates between D- and L-valine forms, suggesting that modifications like benzyl esterification could further influence these dynamics .

Applications De Recherche Scientifique

Pharmaceutical Development

Intermediate for Drug Synthesis

L-Valine benzyl ester p-toluenesulfonate salt serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly antihypertensives and other therapeutic agents. The compound's ability to enhance drug efficacy and stability makes it valuable in drug formulation .

Case Study: Synthesis of Antihypertensives

A notable application is its use in synthesizing antihypertensive drugs where L-valine derivatives are crucial. The preparation process involves reacting L-valine with benzyl alcohol in the presence of p-toluenesulfonic acid under controlled conditions, allowing for high yields of the desired product .

Biochemical Research

Protein Synthesis and Metabolism Studies

This compound is extensively used in biochemical research focusing on amino acid behavior within biological systems. It aids in understanding protein synthesis and metabolism, thereby contributing to advancements in nutritional science and metabolic engineering .

Table 1: Applications in Biochemical Research

| Application Area | Description |

|---|---|

| Protein Synthesis | Modifies amino acids for tailored protein production |

| Metabolic Studies | Investigates amino acid metabolism in organisms |

Biotechnology

Peptide-Based Drug Formulation

In biotechnology, this compound is utilized to formulate peptide-based drugs. Its properties enhance solubility and bioavailability, making it easier to develop effective treatments for various diseases .

Case Study: Enhancing Drug Delivery Systems

Research indicates that incorporating L-valine derivatives can significantly improve the delivery efficiency of peptide drugs, leading to better therapeutic outcomes .

Cosmetic Industry

Skincare Formulations

The compound is also explored in cosmetic chemistry for its moisturizing properties. It can be incorporated into skincare products to enhance skin hydration and texture, making it a valuable ingredient in cosmetic formulations .

Food Industry

Flavor Enhancement and Nutritional Supplementation

In the food industry, this compound is used as a flavor enhancer, particularly in protein-rich foods. Its addition improves taste profiles while also serving as a nutritional supplement by enhancing amino acid profiles .

Agrochemicals

Fertilizers and Pesticides

The compound finds applications in formulating agrochemicals, where it enhances the bioavailability of nutrients to plants. This application is crucial for improving agricultural productivity and sustainability .

Propriétés

IUPAC Name |

benzyl (2S)-2-amino-3-methylbutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.C7H8O3S/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,9,11H,8,13H2,1-2H3;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUQVUDPBXFOKF-MERQFXBCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)C(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10937212 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16652-76-9 | |

| Record name | L-Valine, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16652-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Benzyl-L-valine toluene-p-sulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016652769 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl valinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10937212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-benzyl-L-valine toluene-p-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.987 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.